molecular formula C11H13NO3 B6151594 ethyl 3-oxo-4-(pyridin-2-yl)butanoate CAS No. 53876-13-4

ethyl 3-oxo-4-(pyridin-2-yl)butanoate

Cat. No.: B6151594
CAS No.: 53876-13-4
M. Wt: 207.23 g/mol
InChI Key: GEYRARLZDCTSDD-UHFFFAOYSA-N
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Description

It is an important intermediate in organic synthesis, with significant applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-4-(pyridin-2-yl)butanoate typically involves the reaction of ethyl acetoacetate with 2-bromopyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate acts as a nucleophile and attacks the electrophilic carbon of the 2-bromopyridine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-(pyridin-2-yl)butanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) as catalysts.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 3-oxo-4-(pyridin-2-yl)butanoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 3-oxo-4-(pyridin-2-yl)butanoate can be compared with other similar compounds, such as:

  • Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate
  • Ethyl 4-(2H-4,6-dimethyl-2,3-dihydroisothiazolo[5,4-b]pyridin-3-yloxy)butanoate

These compounds share similar structural features but differ in their specific substituents and functional groups, leading to unique chemical and biological properties .

This compound stands out due to its specific combination of a pyridine ring and a keto ester group, which imparts unique reactivity and versatility in various applications .

Properties

CAS No.

53876-13-4

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 3-oxo-4-pyridin-2-ylbutanoate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)8-10(13)7-9-5-3-4-6-12-9/h3-6H,2,7-8H2,1H3

InChI Key

GEYRARLZDCTSDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=CC=N1

Purity

95

Origin of Product

United States

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